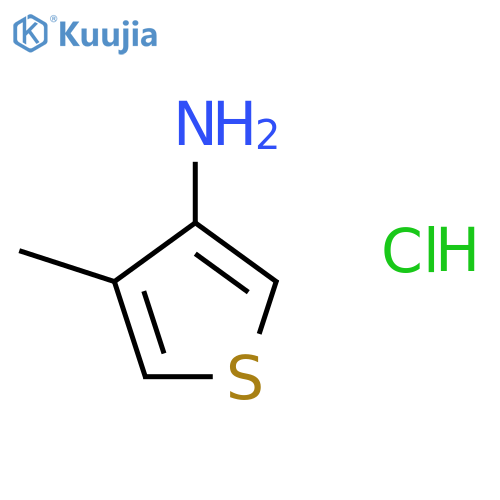

Cas no 24030-00-0 (4-methylthiophen-3-amine hydrochloride)

4-methylthiophen-3-amine hydrochloride 化学的及び物理的性質

名前と識別子

-

- 3-Thiophenamine,4-methyl-, hydrochloride (1:1)

- 4-methylthiophen-3-amine,hydrochloride

- 4-Methylthiophen-3-amine HCl

- 4-methylthiophen-3-amine hydrochloride

- EN300-104093

- SY099559

- NS00051463

- Z1492796718

- AKOS026741295

- SB16010

- SCHEMBL1163471

- 4-methylthiophen-3-aminehydrochloride

- 4-Methylthiophen-3-amine--hydrogen chloride (1/1)

- AMY34988

- CS-0050797

- AS-50671

- DTXSID70946880

- P10841

- MFCD18074431

- 24030-00-0

- ZAA03000

- EINECS 245-993-3

- 4-methylthiophen-3-amine;hydrochloride

- 4-methyl-3-thiophenamine hydrochloride

- QQRODCVDMUHZCX-UHFFFAOYSA-N

-

- MDL: MFCD18074431

- インチ: InChI=1S/C5H7NS.ClH/c1-4-2-7-3-5(4)6;/h2-3H,6H2,1H3;1H

- InChIKey: QQRODCVDMUHZCX-UHFFFAOYSA-N

- SMILES: Cl.CC1=CSC=C1N

計算された属性

- 精确分子量: 149.00674

- 同位素质量: 149.006598

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 2

- 重原子数量: 8

- 回転可能化学結合数: 0

- 複雑さ: 65.1

- 共价键单元数量: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- Surface Charge: 0

- XLogP3: 何もない

- 互变异构体数量: 何もない

- トポロジー分子極性表面積: 54.3

じっけんとくせい

- Boiling Point: 246.7°Cat760mmHg

- フラッシュポイント: 103°C

- PSA: 26.02

4-methylthiophen-3-amine hydrochloride Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| abcr | AB400982-5 g |

4-Methylthiophen-3-amine hydrochloride; . |

24030-00-0 | 5g |

€974.60 | 2023-04-25 | ||

| Enamine | EN300-104093-0.5g |

4-methylthiophen-3-amine hydrochloride |

24030-00-0 | 95% | 0.5g |

$62.0 | 2023-10-28 | |

| Enamine | EN300-104093-5.0g |

4-methylthiophen-3-amine hydrochloride |

24030-00-0 | 95% | 5g |

$582.0 | 2023-06-10 | |

| eNovation Chemicals LLC | D572784-1G |

4-methylthiophen-3-amine hydrochloride |

24030-00-0 | 97% | 1g |

$230 | 2024-07-21 | |

| Chemenu | CM103773-25g |

4-methylthiophen-3-amine hydrochloride |

24030-00-0 | 97% | 25g |

$1980 | 2021-08-06 | |

| abcr | AB400982-1 g |

4-Methylthiophen-3-amine hydrochloride; . |

24030-00-0 | 1g |

€345.60 | 2023-04-25 | ||

| Chemenu | CM103773-10g |

4-methylthiophen-3-amine hydrochloride |

24030-00-0 | 97% | 10g |

$1396 | 2024-07-28 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ3285-1-1G |

4-methylthiophen-3-amine hydrochloride |

24030-00-0 | 97% | 1g |

¥ 1,174.00 | 2023-04-07 | |

| Enamine | EN300-104093-0.1g |

4-methylthiophen-3-amine hydrochloride |

24030-00-0 | 95% | 0.1g |

$27.0 | 2023-10-28 | |

| eNovation Chemicals LLC | D572784-250MG |

4-methylthiophen-3-amine hydrochloride |

24030-00-0 | 97% | 250mg |

$105 | 2024-07-21 |

4-methylthiophen-3-amine hydrochloride 関連文献

-

Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

-

Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

-

Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569

-

Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988

-

Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074

-

Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783

4-methylthiophen-3-amine hydrochlorideに関する追加情報

Introduction to 4-methylthiophen-3-amine hydrochloride (CAS No. 24030-00-0)

4-methylthiophen-3-amine hydrochloride, with the chemical formula C₇H₉N·HCl, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of amine derivatives of thiophene, a heterocyclic aromatic structure that has garnered considerable attention due to its diverse pharmacological properties. The hydrochloride salt form enhances its solubility in aqueous solutions, making it a valuable intermediate in drug development and research applications.

The CAS number 24030-00-0 uniquely identifies this substance in chemical databases and literature, facilitating accurate referencing and regulatory compliance. As a derivative of thiophene, 4-methylthiophen-3-amine hydrochloride exhibits structural features that are conducive to various biological interactions. Thiophene-based compounds are widely studied for their potential in modulating enzyme activity, receptor binding, and other pharmacodynamic mechanisms.

In recent years, 4-methylthiophen-3-amine hydrochloride has been explored in the development of novel therapeutic agents. Its molecular framework allows for modifications that can enhance drug-like properties such as bioavailability, metabolic stability, and target specificity. Researchers have leveraged this compound in synthesizing molecules with applications in treating neurological disorders, inflammatory conditions, and infectious diseases. The amine group at the 3-position of the thiophene ring provides a reactive site for further functionalization, enabling the creation of complex derivatives with tailored pharmacological profiles.

One of the most compelling aspects of 4-methylthiophen-3-amine hydrochloride is its role as a building block in medicinal chemistry. The integration of thiophene into drug candidates has shown promise in several preclinical studies. For instance, derivatives of this compound have demonstrated inhibitory effects on certain kinases and enzymes implicated in cancer progression. The methyl group at the 4-position contributes to steric hindrance, which can optimize binding interactions with biological targets. This balance between structural flexibility and rigidity makes 4-methylthiophen-3-amine hydrochloride a versatile precursor for designing high-affinity ligands.

The pharmaceutical industry has shown particular interest in thiophene derivatives due to their favorable pharmacokinetic properties. 4-methylthiophen-3-amine hydrochloride exemplifies how structural modifications can influence drug efficacy and safety. Its hydrochloride salt form improves solubility, which is critical for oral and injectable formulations. Additionally, the compound’s stability under various storage conditions enhances its practicality in industrial-scale synthesis and clinical trials.

Recent advancements in computational chemistry have further illuminated the potential of 4-methylthiophen-3-amine hydrochloride. Molecular modeling studies suggest that its scaffold can be optimized for better interaction with biological membranes and cytoplasmic enzymes. These insights have guided the design of next-generation analogs with improved pharmacological activity. Furthermore, green chemistry principles have been applied to streamline synthetic routes, reducing waste and energy consumption while maintaining high yields.

In academic research, 4-methylthiophen-3-amine hydrochloride has been utilized to investigate the mechanisms of action of related compounds. Its role as a reference standard allows researchers to compare new derivatives against established benchmarks. The compound’s well-documented properties make it an essential tool for validating experimental results and ensuring reproducibility across different laboratories.

The future prospects of 4-methylthiophen-3-amine hydrochloride are promising, particularly as drug discovery efforts continue to evolve. Innovations in synthetic methodologies and biotechnological approaches may unlock new applications for this compound and its derivatives. Collaborative research initiatives between academia and industry are likely to drive further exploration into its therapeutic potential.

In conclusion,4-methylthiophen-3-amine hydrochloride (CAS No. 24030-00-0) is a multifaceted compound with significant implications in pharmaceutical chemistry. Its unique structural features and functional properties make it a valuable asset in developing novel drugs targeting various diseases. As research progresses, this compound will continue to play a pivotal role in advancing medical science and improving patient outcomes.

24030-00-0 (4-methylthiophen-3-amine hydrochloride) Related Products

- 23967-97-7(4-Methylthiophen-3-amine)

- 2169605-01-8(4-(3-chloro-4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid)

- 1291855-89-4(methyl 6-fluoro-4-(3-methylphenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate)

- 1420803-82-2(N-Cyclopropyl-4-methylpyridine-2-sulfonamide)

- 2171967-28-3(2-{3-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentaneamidocyclopentyl}acetic acid)

- 1251623-02-5(1-(4-ethylphenyl)-N-[(2-fluorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 1519644-97-3(1-(4-methylpyridin-2-yl)cyclobutylmethanamine)

- 1415560-72-3(Ethyl 4-tert-butyl-2-hydroxybenzoate)

- 2648935-85-5((2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methyl-2-phenylpropanamidopropanoic acid)

- 73791-20-5(6-Chloro-4-nitroso-O-cresol)